molecular formula C25H32N2O3 B12896540 (1R)-(6-Methoxyquinolin-4-yl)((2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl pentanoate CAS No. 92759-13-2

(1R)-(6-Methoxyquinolin-4-yl)((2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl pentanoate

Cat. No.: B12896540
CAS No.: 92759-13-2
M. Wt: 408.5 g/mol
InChI Key: UUSDBHBEHDQENL-WVAJTSAMSA-N
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Description

(1R)-(6-Methoxyquinolin-4-yl)((2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl pentanoate is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, a quinuclidine moiety, and a pentanoate ester group, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-(6-Methoxyquinolin-4-yl)((2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl pentanoate typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using methyl iodide and a base such as potassium carbonate.

    Synthesis of the Quinuclidine Moiety: The quinuclidine moiety can be synthesized through the hydrogenation of quinuclidine derivatives.

    Coupling of the Quinoline and Quinuclidine Units: The quinoline and quinuclidine units can be coupled using a suitable linker, such as a vinyl group, through a Heck reaction.

    Esterification to Form the Pentanoate: The final step involves esterification with pentanoic acid using a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can occur at the quinoline core, converting it to tetrahydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the quinoline core, where halogen atoms can be replaced by nucleophiles.

    Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) followed by nucleophiles such as amines or thiols.

    Ester Hydrolysis: Hydrochloric acid or sodium hydroxide in aqueous solutions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Substituted quinoline derivatives.

    Ester Hydrolysis: Pentanoic acid and corresponding alcohol.

Scientific Research Applications

(1R)-(6-Methoxyquinolin-4-yl)((2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl pentanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (1R)-(6-Methoxyquinolin-4-yl)((2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl pentanoate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The quinuclidine moiety can interact with acetylcholine receptors, modulating neurotransmission. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine, which also feature a quinoline core.

    Quinuclidine Derivatives: Compounds like quinuclidine and its derivatives, which share the quinuclidine moiety.

    Ester Compounds: Compounds like methyl pentanoate and ethyl pentanoate, which share the ester functional group.

Uniqueness

(1R)-(6-Methoxyquinolin-4-yl)((2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl pentanoate is unique due to its combination of a quinoline core, quinuclidine moiety, and pentanoate ester group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific applications.

Properties

CAS No.

92759-13-2

Molecular Formula

C25H32N2O3

Molecular Weight

408.5 g/mol

IUPAC Name

[(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] pentanoate

InChI

InChI=1S/C25H32N2O3/c1-4-6-7-24(28)30-25(23-14-18-11-13-27(23)16-17(18)5-2)20-10-12-26-22-9-8-19(29-3)15-21(20)22/h5,8-10,12,15,17-18,23,25H,2,4,6-7,11,13-14,16H2,1,3H3/t17-,18-,23-,25+/m0/s1

InChI Key

UUSDBHBEHDQENL-WVAJTSAMSA-N

Isomeric SMILES

CCCCC(=O)O[C@@H]([C@@H]1C[C@@H]2CCN1C[C@@H]2C=C)C3=C4C=C(C=CC4=NC=C3)OC

Canonical SMILES

CCCCC(=O)OC(C1CC2CCN1CC2C=C)C3=C4C=C(C=CC4=NC=C3)OC

Origin of Product

United States

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